molecular formula C19H21ClN2O2 B5706736 N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide

N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide

Cat. No. B5706736
M. Wt: 344.8 g/mol
InChI Key: GHVKDWRBYMUEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as BCAA, which stands for 4-chloro-N-(2-isobutylphenyl)-3-(trifluoromethyl)benzamide. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology.

Mechanism of Action

The exact mechanism of action of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, it enhances synaptic plasticity and improves cognitive function by modulating the activity of neurotransmitters and ion channels. In immune cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its potential therapeutic applications in various fields of scientific research, making it a valuable tool for investigating the underlying mechanisms of disease. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. In cancer research, it could be further studied for its potential as a chemotherapeutic agent and its ability to synergize with other anti-cancer drugs. In neurobiology, it could be investigated for its potential as a treatment for neurodegenerative diseases and its ability to enhance cognitive function in healthy individuals. In immunology, it could be studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response in autoimmune diseases. Overall, N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has great potential for further research and development in various fields of scientific research.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves a series of chemical reactions that typically start with the condensation of 4-chloroaniline and 4-chlorobenzoyl chloride. The resulting intermediate is then subjected to further reactions with tert-butylamine and trifluoroacetic anhydride to yield the final product.

Scientific Research Applications

N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In neurobiology, it has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, it has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-tert-butyl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)14-6-10-16(11-7-14)21-17(23)12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVKDWRBYMUEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.